molecular formula C17H16N2O2 B2940931 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921914-09-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2940931
CAS No.: 921914-09-2
M. Wt: 280.327
InChI Key: CTHHJTKKZKAKSN-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzamide group attached to a quinoline ring system, which is further substituted with a methyl group and an oxo group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Antimicrobial Activity: Quinoline derivatives, including this compound, have shown promising antimicrobial activity against various pathogens.

    Anticancer Activity: The compound has potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

Target of Action

The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is the PYR/PYL family of ABA receptors . These receptors are found in plants and play a crucial role in resisting drought and other abiotic stresses .

Mode of Action

This compound, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .

Biochemical Pathways

The binding of this compound to the ABA receptors triggers a cascade of biochemical reactions. This leads to the inhibition of PP2C, a type of enzyme that normally suppresses ABA signaling . With PP2C inhibited, ABA signaling is activated, leading to various downstream effects that help the plant resist abiotic stresses such as drought, cold, and soil salinity .

Result of Action

The activation of ABA signaling by this compound has several molecular and cellular effects. It activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its efficacy in promoting drought resistance would be more pronounced in arid environments where water scarcity is a major stress factor for plants . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For instance, the Skraup synthesis involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methyl and Oxo Groups: The methyl group can be introduced through alkylation reactions, while the oxo group can be introduced through oxidation reactions. Common reagents for these transformations include methyl iodide for alkylation and potassium permanganate for oxidation.

    Attachment of the Benzamide Group: The final step involves the formation of the amide bond between the quinoline derivative and benzoyl chloride. This can be achieved through a condensation reaction in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides.

Comparison with Similar Compounds

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares a similar quinoline ring system but differs in the presence of a chloro and methoxy group.

    4-Hydroxy-2-quinolones: These compounds have a similar quinoline core but differ in the substitution pattern and functional groups.

Uniqueness: N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the benzamide and quinoline moieties allows for versatile interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-19-15-9-8-14(11-13(15)7-10-16(19)20)18-17(21)12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHHJTKKZKAKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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